![molecular formula C43H53NO14 B1142341 7,10-o-Ditroc docetaxel CAS No. 114915-14-9](/img/structure/B1142341.png)
7,10-o-Ditroc docetaxel
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Description
Synthesis Analysis
Docetaxel is synthesized through a complex series of steps starting from 10-deacetylbaccatin III. The process involves the selective protection of hydroxyl groups, leading to derivatives like 7,10-di-(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III. This intermediate then undergoes condensation with specific reagents, followed by deprotection to yield docetaxel with significant yields (Lin Chun-xiang, 2009). Additionally, modifications at the C-10 position using radical coupling reactions have been explored for synthesizing 10-alkylated docetaxel analogs, demonstrating varied cytotoxic activities (K. Nakayama et al., 1998).
Molecular Structure Analysis
Docetaxel's structure is characterized by its tricyclic core, side chains, and functional groups that play critical roles in its biological activity. The molecular structure of docetaxel analogs, such as those modified at the 7 position, can significantly affect their cytotoxic activity and solubility. For instance, derivatives modified with malic acid esters at the C-2' position have shown enhanced water solubility and retained bioactivity (Wenting Du et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of docetaxel and its derivatives is influenced by the presence of functional groups and the steric hindrance offered by its complex structure. For example, the synthesis of 7-modified docetaxel analogs using electrochemistry demonstrates the molecule's versatility and the potential for creating novel derivatives with retained or enhanced biological activity (J. Pulicani et al., 1994).
Physical Properties Analysis
Docetaxel's physical properties, such as solubility and stability, are critical for its formulation and therapeutic efficacy. Modifications to the docetaxel molecule, such as the introduction of water-soluble prodrug esters, have been explored to improve these properties. These modifications can significantly enhance the drug's solubility in water, making it more suitable for clinical applications (Wenting Du et al., 2007).
Chemical Properties Analysis
The chemical properties of docetaxel, including its reactivity and interactions with biological targets, are foundational to its mechanism of action. Docetaxel's ability to inhibit microtubule disassembly is central to its anticancer activity. Research into novel analogs, such as those with modifications at the 7 and 10 positions, continues to explore how these chemical properties can be optimized for better therapeutic outcomes (J. Pulicani et al., 1994).
Scientific Research Applications
Improved Protective Groups in Docetaxel Preparation
Research has explored new routes for semisynthetic docetaxel preparation, utilizing 2-monosubstituted-4-phenyl-1,3-oxazolidine-5-carboxylic acids in esterification of 7,10-O-diTroc-10-desacetylbaccatin III. This method allows for the subsequent deprotection of esters without the removal of the Boc group, indicating a potentially more efficient synthesis pathway for docetaxel (Didier, Fouque, Taillepied, & Commerçon, 1994).
Stereocontrolled Preparation of Docetaxel Side Chain
Another study presents a high-yield synthesis of a p-methoxybenzylidene-protected docetaxel side chain. This approach facilitates efficient, epimerization-free esterification of the 7,10-bis[(trichloroethoxy)carbonyl] derivative of 10-desacetylbaccatin III for docetaxel preparation. The process achieves complete stereocontrol over the C-4 and C-5 stereocenters of the 1,3-oxazolidine, with high selectivity at C-2 (Kanazawa, Denis, & Greene, 1994).
Novel Thiol Taxoids Synthesis
Research into the synthesis of novel thiol taxoids based on 7,10-di-(2,2,2-trichloroethyloxycarbonyl)-10-deacetylbaccatin III has led to the creation of docetaxel compounds with a mercapto group instead of the hydroxyl on the C13 side chain. This innovative approach uses trans and cis oxazoline compounds, highlighting a key step in the stereoselective ring-opening reactions with thiolacetic acid (Qi, Lee, Yoon, & Lee, 2004).
Enhanced Cytotoxic Activity Against Breast Cancer Cells
A study on the enhanced cytotoxic activity of docetaxel-loaded silk fibroin nanoparticles against breast cancer cells indicates the potential for improved therapeutic outcomes in breast cancer treatment. The preparation of docetaxel-loaded silk-fibroin-based nanoparticles and their evaluation against breast cancer cell lines suggest superior antitumor activities compared to free docetaxel, attributed to improved apoptosis and cell cycle arrest (Al Saqr et al., 2021).
properties
IUPAC Name |
[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVMFMWHTVJTQ-CCONUVRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55Cl6NO18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1158.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,10-o-Ditroc docetaxel |
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